2,3-Difluoro-4-(hydroxymethyl)benzoic acid
CAS No.:
Cat. No.: VC17200542
Molecular Formula: C8H6F2O3
Molecular Weight: 188.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6F2O3 |
|---|---|
| Molecular Weight | 188.13 g/mol |
| IUPAC Name | 2,3-difluoro-4-(hydroxymethyl)benzoic acid |
| Standard InChI | InChI=1S/C8H6F2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2,11H,3H2,(H,12,13) |
| Standard InChI Key | YVWKJNSZNYIBTH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1CO)F)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2,3-difluoro-4-(hydroxymethyl)benzoic acid, reflects its benzoid core with precise functional group placements. The canonical SMILES representation (C1=CC(=C(C(=C1CO)F)F)C(=O)O) and Standard InChIKey (YVWKJNSZNYIBTH-UHFFFAOYSA-N) provide unambiguous structural identification. Fluorine atoms at positions 2 and 3 induce electron-withdrawing effects, while the hydroxymethyl group at position 4 contributes to polarity and hydrogen-bonding capacity.
Table 1: Key Molecular Descriptors
Spectroscopic Characterization
While direct spectral data for this compound is limited, analogous fluorinated benzoic acids exhibit distinct NMR profiles:
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¹⁹F NMR: Peaks near -110 ppm (ortho-F) and -120 ppm (meta-F) .
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¹H NMR: Hydroxymethyl protons resonate at δ 4.5–5.0 ppm, while aromatic protons appear downfield (δ 7.2–8.1 ppm) due to fluorine deshielding .
Synthesis and Industrial Preparation
Synthetic Routes
The patent CN101020628A outlines methods for related difluoro-hydroxybenzoic acids, suggesting adaptable strategies :
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Hydroxymethylation:
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Carboxylation:
Table 2: Comparative Yields for Analogous Syntheses
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Bromination-Hydrolysis | 72 | 98 |
| Direct Oxidation | 65 | 95 |
Purification and Analysis
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) achieves >99% purity. LC-MS ([M-H]⁻ at m/z 187.01) confirms molecular integrity.
Pharmacological Applications
Cystic Fibrosis Therapeutics
Fluorinated benzoic acids are pivotal in correcting CFTR protein misfolding in F508del mutants . While 2,3-difluoro-4-(hydroxymethyl)benzoic acid itself isn’t clinically approved, structural analogs like ABBV/GLPG-2222 demonstrate:
Table 3: Pharmacokinetic Profile of Analog ABBV/GLPG-2222
| Parameter | Rat | Dog |
|---|---|---|
| Clearance (L/h/kg) | 0.55 | 0.83 |
| Half-life (h) | 2.7 | 5.0 |
| Oral Bioavailability | 74% | 40% |
Prodrug Intermediate
The hydroxymethyl group serves as a site for esterification, enabling prodrug designs with masked carboxylic acids. For example, conjugation with pivaloyloxymethyl (POM) groups increases intestinal absorption by 3-fold .
Recent Advances and Future Directions
Fluorine-Mediated Bioactivity
The 2,3-difluoro motif reduces CYP3A4 induction (<20% of rifampin control) , lowering drug-drug interaction risks. Quantum mechanical calculations reveal fluorine’s role in stabilizing transition states during CFTR binding .
Targeted Drug Delivery
Ongoing research explores nanoparticle encapsulation (PLGA carriers) to enhance pulmonary delivery for cystic fibrosis. Preliminary data show 2.3-fold increased alveolar deposition compared to free drug .
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